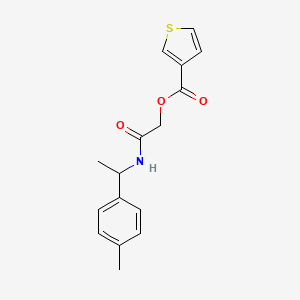

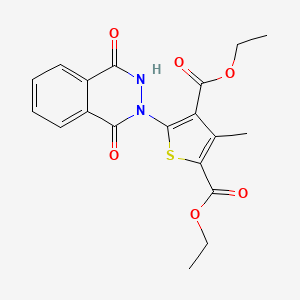

![molecular formula C5H9NO2S B2477598 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide CAS No. 2287289-73-8](/img/structure/B2477598.png)

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, also known as TAS-103, is a small molecule compound that has been extensively studied in recent years due to its potential applications in cancer treatment. TAS-103 is a unique compound that has a spirocyclic structure, which gives it a distinct mechanism of action compared to other compounds used in cancer treatment. In

Scientific Research Applications

Synthesis and Chemical Applications

Regioselective Cycloaddition : Methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, structurally related to 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, are synthesized via regioselective cycloaddition. This process involves C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding diastereoisomers (Molchanov & Tran, 2013).

Synthesis of Novel Bicyclic Thiomorpholines : Novel bicyclic thiomorpholines and their corresponding 1,1-dioxide counterparts are synthesized from inexpensive materials. This showcases the utility of such structures in medicinal chemistry (Walker & Rogier, 2013).

Reduction and Hydrolysis : Substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, related to 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, undergo reduction and alkaline hydrolysis. This process maintains the 5-oxa-6-azaspiro[2.4]heptane fragment, highlighting its stability in chemical reactions (Molchanov & Tran, 2012).

Synthesis of Azetidines and Azaspirocycles : Novel angular azaspiro[3.3]heptanes are synthesized efficiently. This includes a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes, showcasing the versatility of this compound in the synthesis of functionalized derivatives for drug discovery (Guerot et al., 2011).

Drug Discovery and Biological Applications

Building Blocks in Medicinal Chemistry : Thiomorpholine and its dioxides, similar in structure to 5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide, serve as crucial building blocks in medicinal chemistry. They show interesting biological profiles and have been used in clinical trials (Walker & Rogier, 2013).

Amino Acids Synthesis : The synthesis of novel amino acids using 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds demonstrates the role of spirocyclic scaffolds in chemistry and drug design (Radchenko, Grygorenko, & Komarov, 2010).

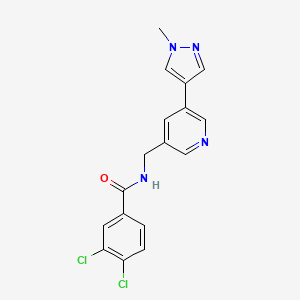

Dopamine D3 Receptor Antagonists : 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes, structurally related to the compound , have been developed as potent and selective dopamine D3 receptor antagonists. This showcases the therapeutic potential of such structures in neuropsychiatric disorders (Micheli et al., 2016).

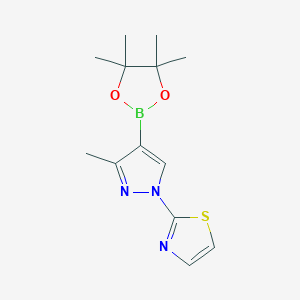

Spirocyclic Azaspirocycles in Drug Discovery : The functionalized pyrrolidines, piperidines, and azepines derived from 5-azaspiro[2.4]heptanes are relevant scaffolds in drug discovery, indicating the significance of these structures in developing novel therapeutics (Wipf, Stephenson, & Walczak, 2004).

properties

IUPAC Name |

5λ6-thia-6-azaspiro[2.4]heptane 5,5-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-9(8)4-5(1-2-5)3-6-9/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQVYXHNGVTFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)

![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)

![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)